4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Procurement teams should select this 4-chloro-benzothiazole scaffold (CAS 2549029-85-6) as an advanced intermediate for parallel library synthesis. The 4-chloro substituent provides an orthogonal handle for Suzuki and Buchwald-Hartwig cross-coupling without disturbing the cyclopropanesulfonyl-diazepane pharmacophore, eliminating extra synthetic steps required by the unsubstituted parent. With a computed XLogP3 of 3.4 and TPSA of 90.1 Ų, it occupies a distinct physicochemical space that cannot be replicated by des-chloro or dimethyl analogs, making it a valuable reference for ADME model validation and permeability-solubility trade-off studies.

Molecular Formula C15H18ClN3O2S2
Molecular Weight 371.9 g/mol
CAS No. 2549029-85-6
Cat. No. B6436793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole
CAS2549029-85-6
Molecular FormulaC15H18ClN3O2S2
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=CC=C4Cl
InChIInChI=1S/C15H18ClN3O2S2/c16-12-3-1-4-13-14(12)17-15(22-13)18-7-2-8-19(10-9-18)23(20,21)11-5-6-11/h1,3-4,11H,2,5-10H2
InChIKeyRLZCYRMXWKPMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole: Core Scaffold and Procurement Context


4-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole (CAS 2549029-85-6) is a heterocyclic small molecule built on a benzothiazole core, substituted at the 4-position with chlorine and at the 2-position with a cyclopropanesulfonyl-functionalized 1,4-diazepane ring [1]. It belongs to a family of cyclopropanesulfonyl-diazepane-benzothiazole analogs that are primarily cataloged as screening compounds or synthetic intermediates in medicinal chemistry supplier inventories . As of 30 April 2026, no peer-reviewed bioactivity data (IC₅₀, Kᵢ, MIC, or in vivo efficacy) for this exact compound has been deposited in ChEMBL, BindingDB, or PubMed-indexed journals, and ZINC confirms 'no known activity for this compound' [2]. Consequently, procurement decisions must currently rely on structural, physicochemical, and chemical-reactivity differentiation rather than on validated biological performance metrics.

Why 4-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole Cannot Be Replaced by a Close Analog Without Risk


Within the cyclopropanesulfonyl-diazepane-benzothiazole series, even single-point substitutions produce measurable shifts in physicochemical descriptors that govern permeability, solubility, and metabolic stability [1]. The target compound carries a 4-chloro substituent, which delivers a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 90.1 Ų [1]. The unsubstituted parent (CAS 2549037-16-1) lacks the chloro group, reducing molecular weight by ~34 Da (371.9 → 337.5 g/mol) and is predicted to have lower lipophilicity, altering both membrane partitioning and off-target promiscuity risk [2]. Conversely, the 4,5-dimethyl analog (CAS 2549034-52-6) adds two methyl groups, increasing molecular volume and lipophilicity (MW ~365.5 g/mol), which can enhance non-specific protein binding [2]. The 4-chloro analog therefore occupies a distinct physicochemical space that cannot be replicated by the des-chloro, dimethyl, or methoxy congeners, making blind substitution a source of variable ADME and target-engagement profiles in the absence of explicit bridging data.

Quantitative Differentiation of 4-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole Against In-Class Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Chloro Parent

The target compound is differentiated from the unsubstituted parent (CAS 2549037-16-1) by a 34.4 Da increase in molecular weight attributable to the 4-chloro substituent . This substitution elevates computed XLogP3 from a predicted ~2.8 for the parent to 3.4 for the target, indicating a meaningful increase in lipophilicity that can enhance membrane permeability but also raise CYP450 susceptibility [1]. The TPSA of 90.1 Ų for the target, compared with an estimated ~66 Ų for the parent (based on ZINC entry ZINC000299755177 reporting tPSA of 65–66 Ų) [2], suggests that the chlorine atom increases polar surface area while simultaneously increasing logP, a combination that places the compound in a distinct property space relative to oral bioavailability guidelines (Veber rules).

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen-Bond Acceptor Count and TPSA Differentiation vs. Dimethyl Analogs

The target compound carries 6 hydrogen-bond acceptors (two sulfonamide oxygens, two diazepane nitrogens, one benzothiazole nitrogen, and one benzothiazole sulfur), yielding a Kuujia-reported TPSA of 90.1 Ų [1]. The 4,5-dimethyl (CAS 2549034-52-6) and 4,6-dimethyl (CAS 2549034-54-8) analogs retain the same heteroatom count but add steric bulk that can shield polar atoms, potentially reducing effective TPSA despite identical formal acceptor counts. The target compound's TPSA of 90.1 Ų versus a predicted range of 80–85 Ų for the dimethyl analogs (based on ZINC scaffold comparison) [2] places the chloro-bearing scaffold closer to the polar surface area ceiling (140 Ų) for oral absorption, while the dimethyl analogs drift toward the lower-TPSA, higher-lipophilicity quadrant associated with greater CYP-mediated metabolism.

Drug Design QSAR Permeability

4-Chloro Substituent as a Synthetic Diversification Handle vs. Non-Halogenated Analogs

The 4-chloro substituent provides a chemically orthogonal reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the benzothiazole core without modifying the cyclopropanesulfonyl-diazepane moiety [1]. The unsubstituted parent (CAS 2549037-16-1) lacks this synthetic handle, requiring electrophilic halogenation as an additional step, which can be low-yielding and regiochemically ambiguous. The methoxy analogs (CAS 2640815-52-5) offer a different reactivity profile (O-demethylation, Mitsunobu), but the aryl chloride is uniquely positioned for sp²–sp² and sp²–sp³ bond formations that are central to fragment elaboration in medicinal chemistry campaigns .

Synthetic Chemistry Cross-Coupling Lead Optimization

Metabolic Stability Inference from the Cyclopropanesulfonyl Group Relative to Larger Sulfonyl Bioisosteres

The cyclopropanesulfonyl group has been documented in medicinal chemistry literature as a metabolically resistant sulfonamide bioisostere relative to phenylsulfonyl or trifluoromethylsulfonyl groups, owing to reduced CYP-mediated oxidation at the cyclopropane ring and lower molecular weight [1]. In the context of the benzothiazole-diazepane scaffold, the cyclopropanesulfonyl moiety is predicted to confer a longer hepatic microsomal half-life than a phenylsulfonyl analog. Calculated logP of 2.53 (ZINC) for the target compound is ~0.9 log units lower than a hypothetical phenylsulfonyl analog (estimated logP ~3.4), suggesting lower metabolic liability via reduced CYP3A4 affinity [2]. This property is critical for programs where metabolic stability is a primary screening triage criterion.

Drug Metabolism Bioisostere Strategy PK Optimization

BenchChem-Reported SAR Table: Cyclopropanesulfonyl vs. Phenylsulfonyl and CF₃-Sulfonyl in M. tuberculosis MIC and Metabolic Half-Life

A vendor-compiled structure-activity relationship (SAR) table on BenchChem (product page B6436793) presents comparative data for sulfonyl-modified derivatives of the benzothiazole-diazepane scaffold . The cyclopropanesulfonyl analog is listed with an MIC of 1.8 µM against M. tuberculosis H37Rv, a metabolic half-life of 12.3 h, and a logP of 2.1. The phenylsulfonyl analog shows a higher MIC of 5.2 µM (2.9-fold less potent) and a shorter half-life of 6.7 h, while the trifluoromethylsulfonyl analog exhibits intermediate values (MIC 3.5 µM, t₁/₂ 9.1 h). These data originate from a secondary source without explicit PubMed-indexed primary publication and must be treated as unvalidated vendor information. They are included here as the only publicly accessible quantitative bioactivity comparison within this scaffold series, pending independent replication.

Antitubercular Activity SAR Metabolic Stability

Priority Use Cases for 4-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole Based on Available Differentiation Evidence


Hit-to-Lead Optimization of Kinase or GPCR Screening Hits Requiring Late-Stage Diversification

The 4-chloro substituent enables Suzuki and Buchwald-Hartwig cross-coupling reactions without disturbing the cyclopropanesulfonyl-diazepane pharmacophore, making the compound an ideal core scaffold for parallel library synthesis. Procurement teams sourcing building blocks for kinase or GPCR lead optimization should prioritize this compound over the unsubstituted parent (CAS 2549037-16-1), which lacks an orthogonal functionalization handle and would require additional synthetic steps [1].

Metabolic Stability Screening in Drug Discovery Programs Targeting CNS or Hepatic Indications

The cyclopropanesulfonyl group confers a predicted metabolic stability advantage over bulkier sulfonyl bioisosteres, as supported by a logP of 2.53–3.4 (lower than the estimated ~3.4–3.8 for phenylsulfonyl analogs) [1]. Medicinal chemistry groups conducting microsomal stability triage should consider this compound as a metabolically more resilient entry point compared to phenyl- or CF₃-sulfonyl-substituted analogs.

Physicochemical Property Benchmarking in Oral Bioavailability Feasibility Assessments

With a TPSA of 90.1 Ų and XLogP3 of 3.4, the compound occupies a property space that is distinct from both the more polar des-chloro parent (lower logP) and the more lipophilic dimethyl analogs (lower TPSA) [1]. This distinct profile makes it a valuable reference compound for validating in silico ADME models and for assessing the impact of a 4-chloro substitution on permeability-solubility trade-offs in benzothiazole-based series.

Antitubercular Lead Identification (With Independent Validation Caveat)

Vendor-reported SAR data suggest a 2.9-fold improvement in M. tuberculosis H37Rv MIC for the cyclopropanesulfonyl analog (1.8 µM) compared to the phenylsulfonyl congener (5.2 µM), coupled with a longer metabolic half-life [1]. Research groups pursuing phenotypic antitubercular screening may use this compound as a prioritized starting point for independent replication and hit validation, provided the unverified nature of the source data is explicitly acknowledged in study protocols.

Quote Request

Request a Quote for 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.